molecular formula C19H23N5O2S2 B11036426 2-[(3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL)sulfanyl]-N-isopropyl-N-phenylacetamide

2-[(3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL)sulfanyl]-N-isopropyl-N-phenylacetamide

Cat. No.: B11036426
M. Wt: 417.6 g/mol
InChI Key: MAEGGQDITFTCOI-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterobicyclic nitrogen systems integrating 1,3,4-thiadiazole and 1,2,4-triazine moieties. Its structure features a tert-butyl group at the 3-position of the thiadiazolo-triazine core and an N-isopropyl-N-phenylacetamide side chain (Fig. 1). While direct pharmacological data for this compound is unavailable, structurally related analogs (e.g., Abdel-Rahman et al.’s triazine derivatives) exhibit anti-HIV and anticancer properties .

Properties

Molecular Formula

C19H23N5O2S2

Molecular Weight

417.6 g/mol

IUPAC Name

2-[(3-tert-butyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C19H23N5O2S2/c1-12(2)23(13-9-7-6-8-10-13)14(25)11-27-18-22-24-16(26)15(19(3,4)5)20-21-17(24)28-18/h6-10,12H,11H2,1-5H3

InChI Key

MAEGGQDITFTCOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN3C(=O)C(=NN=C3S2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL)sulfanyl]-N-isopropyl-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-yl chloride with N-isopropyl-N-phenylacetamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL)sulfanyl]-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

2-[(3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL)sulfanyl]-N-isopropyl-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL)sulfanyl]-N-isopropyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their substituent variations are summarized below:

Compound Name R1 (Core) R2 (Side Chain) Molecular Weight (g/mol) Notable Properties References
Target Compound tert-butyl N-isopropyl-N-phenyl ~450 (estimated) High lipophilicity; potential metabolic stability
2-[(3-Methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide (869073-75-6) methyl N-(2-methylphenyl) 383.44 Lower steric bulk; moderate solubility
Abdel-Rahman’s Compound 5 Varied Varied Moderate anti-HIV/anticancer activity
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) trichloroethyl Phenylthiadiazole 383.69 Intermediate in heterocyclization; characterized via X-ray diffraction

Key Observations :

  • R2 Substituents : The N-isopropyl-N-phenyl moiety introduces significant steric bulk, which may influence receptor binding compared to simpler aryl groups (e.g., 2-methylphenyl in 869073-75-6) .
Physicochemical Properties
  • Solubility : The tert-butyl group reduces water solubility compared to methyl analogs but may enhance membrane permeability.
  • Stability : X-ray data from compound 4.1 indicates planar bicyclic cores with strong intramolecular hydrogen bonds, a feature likely conserved in the target compound.

Biological Activity

The compound 2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL)sulfanyl]-N-isopropyl-N-phenylacetamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial efficacy, and relevant case studies.

  • Molecular Formula : C19H23N5O2S2
  • Molecular Weight : 417.55 g/mol
  • CAS Number : 540771-18-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably:

  • In vitro Studies : The compound exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231 with IC50 values of 49.6 µM and 53.4 µM respectively. These values indicate moderate to strong activity compared to other known anticancer agents .
Cell LineIC50 (µM)
MCF-749.6
MDA-MB-23153.4

The mechanism of action appears to involve the activation of apoptotic pathways, particularly through the activation of Caspase 3 and Caspase 8, which are critical in programmed cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Efficacy : In a study assessing various thiadiazole derivatives, it was found that the compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus<1
Escherichia coli<1
Pseudomonas aeruginosa<1

Case Studies

  • Breast Cancer Study : A recent publication investigated the effects of various thiadiazole derivatives on breast cancer cells. The study concluded that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner .
  • Antimicrobial Testing : Another study focused on the antimicrobial properties of similar thiadiazole derivatives showed that this compound was effective against resistant strains of bacteria, outperforming conventional antibiotics like ampicillin and streptomycin .

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